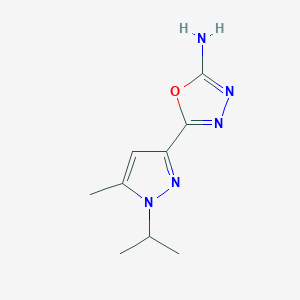
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
“N-(1-Isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an acetamide group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 340.4±22.0 °C and its predicted density is 1.11±0.1 g/cm3 . The predicted pKa is 14.26±0.70 .Applications De Recherche Scientifique
Synthesis and Application in Antimicrobial Activities
Synthesis and Antimicrobial Activities 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine and its derivatives have been synthesized and studied for their antimicrobial properties. For instance, some derivatives exhibited promising antibacterial and antifungal activities, showcasing their potential in combating microbial infections. Additionally, the antimicrobial activities have been linked to the structural characteristics of these compounds, indicating the importance of molecular design in enhancing their efficacy (Saundane, Verma, & Katkar, 2013). Similarly, various substituted oxadiazole derivatives have been synthesized and characterized, with some showing significant antimicrobial activities. This includes the potential for applications in various fields, such as agriculture and medicine (Hui et al., 2002).
Application in Anticancer Research
Synthesis and Anticancer Activities The potential of 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine derivatives in anticancer therapy has been explored through the synthesis and evaluation of various compounds. These derivatives have shown promising results against several cancer cell lines, underscoring their potential as chemotherapeutic agents. For instance, certain compounds demonstrated potent cytotoxic activity, outperforming standard drugs in some cases, while showing minimal effects on normal cells. This highlights the therapeutic potential of these compounds in treating cancer, with a focus on selectivity and minimizing side effects (Abdo & Kamel, 2015).
Applications in Corrosion Inhibition
Corrosion Inhibition Properties The derivatives of 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine have also been investigated for their corrosion inhibition properties. Studies have shown that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable in industrial applications where metal preservation is critical. The inhibitory action is attributed to the formation of a protective layer on the metal surface, with the efficiency of inhibition increasing with the concentration of the inhibitor. This opens up potential applications in industries where metal corrosion is a significant challenge (Ammal, Prajila, & Joseph, 2018).
Applications in Fungicidal and Insecticidal Activities
Fungicidal and Insecticidal Activities The compounds derived from 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine have shown promising fungicidal and insecticidal activities. Their efficacy against various pests and fungi indicates their potential in agricultural applications, providing a means to protect crops from damage and diseases. The structure-activity relationships and the mechanisms of action of these compounds are areas of active research, aiming to enhance their effectiveness and applicability in agricultural practices (Chen, Li, & Han, 2000), (Qi et al., 2014).
Propriétés
IUPAC Name |
5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-5(2)14-6(3)4-7(13-14)8-11-12-9(10)15-8/h4-5H,1-3H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSRRBUCCLOYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680477 | |
| Record name | 5-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1257535-65-1 | |
| Record name | 5-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



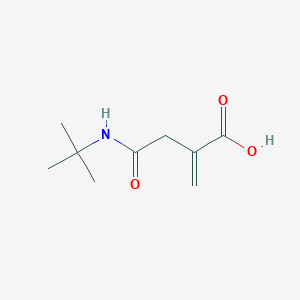
![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)
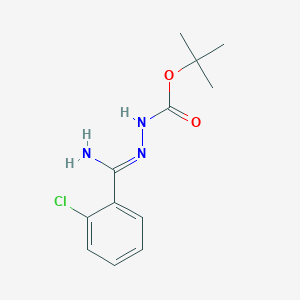

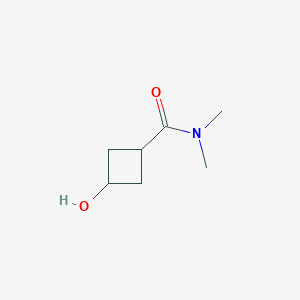

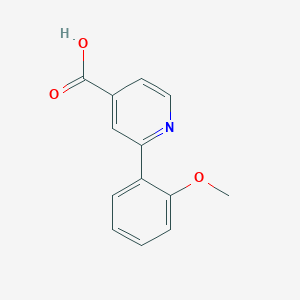
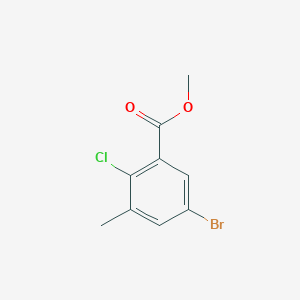
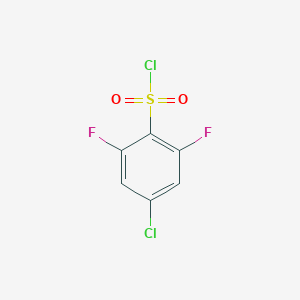
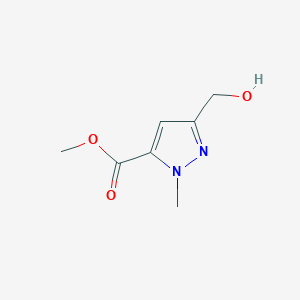
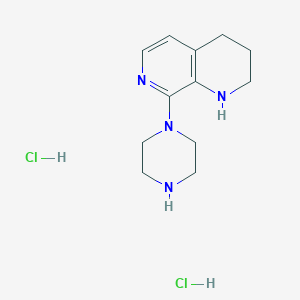
![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)